

Spectroscopic Characterization of 3-Iodo-4-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Iodo-4-methoxypyridine**

Cat. No.: **B1298235**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a versatile building block, it serves as a key intermediate in the synthesis of a wide array of more complex molecules with potential therapeutic applications. The precise structural elucidation of this compound is paramount for ensuring the integrity and purity of subsequent synthetic products. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize **3-Iodo-4-methoxypyridine**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines predicted spectral data based on analogous compounds and provides detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to a lack of publicly available experimental spectra for **3-Iodo-4-methoxypyridine**, the following data tables present predicted values based on the analysis of structurally related compounds, including various isomers of iodomethoxypyridine and other substituted pyridines. These tables are intended to serve as a reference for the anticipated spectral characteristics of the target molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for 3-Iodo-4-methoxypyridine

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	8.2 - 8.4	Singlet	-
H-5	6.8 - 7.0	Doublet	5.0 - 6.0
H-6	8.1 - 8.3	Doublet	5.0 - 6.0
OCH ₃	3.9 - 4.1	Singlet	-

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 3-Iodo-4-methoxypyridine

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	150 - 155
C-3	90 - 95
C-4	165 - 170
C-5	110 - 115
C-6	150 - 155
OCH ₃	55 - 60

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted Infrared (IR) Spectroscopy Data for 3-Iodo-4-methoxypyridine

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (methyl)	2850 - 2960	Medium
C=N stretch	1550 - 1600	Strong
C=C stretch	1450 - 1500	Strong
C-O stretch (aryl ether)	1200 - 1280	Strong
C-I stretch	500 - 600	Medium

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry (MS) Data for 3-Iodo-4-methoxypyridine

Ion	Predicted m/z	Relative Abundance
[M] ⁺	235	High
[M-CH ₃] ⁺	220	Medium
[M-I] ⁺	108	Medium
[M-OCH ₃] ⁺	204	Low

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectroscopic characterization of **3-Iodo-4-methoxypyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of **3-Iodo-4-methoxypyridine** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Tune and shim the spectrometer for the sample.
- Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence.
- Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and determine the chemical shifts and coupling constants.

^{13}C NMR Acquisition:

- Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
- Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
- Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **3-Iodo-4-methoxypyridine** with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

IR Spectrum Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the IR spectrum.
- Typically, spectra are recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- Process the spectrum by correcting for the background and identifying the absorption peaks.

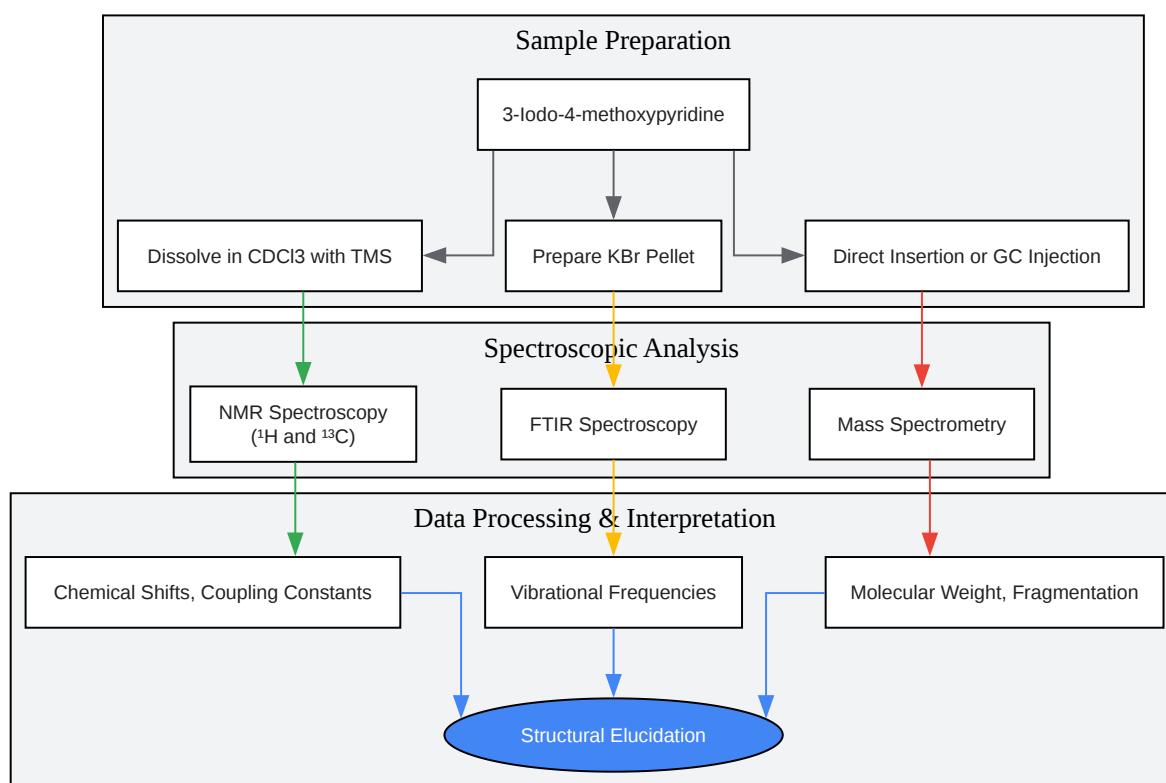
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

- Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
- Alternatively, if coupled with gas chromatography (GC-MS), dissolve the sample in a volatile organic solvent and inject it into the GC.


Mass Spectrum Acquisition:

- Ionize the sample using a standard electron energy of 70 eV.
- Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
- The mass analyzer separates the ions based on their mass-to-charge ratio.

- Detect the ions and generate the mass spectrum.
- Identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of **3-Iodo-4-methoxypyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Iodo-4-methoxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1298235#spectroscopic-characterization-of-3-iodo-4-methoxypyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com